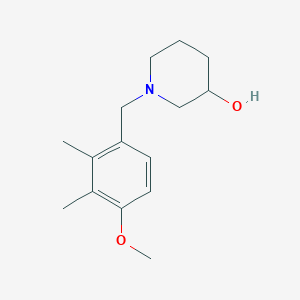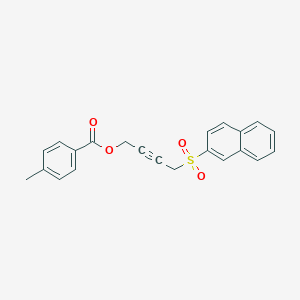
4-(2-naphthylsulfonyl)-2-butyn-1-yl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-naphthylsulfonyl)-2-butyn-1-yl 4-methylbenzoate, commonly known as NBMPR, is a potent and highly selective inhibitor of nucleoside transporters. It has been extensively studied for its role in the regulation of nucleoside transport and its potential applications in cancer treatment and other therapeutic areas.
Mecanismo De Acción
The mechanism of action of NBMPR involves the inhibition of nucleoside transporters. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which is an important step in the synthesis of DNA and RNA. By inhibiting nucleoside transporters, NBMPR can disrupt the synthesis of DNA and RNA, which can have a profound effect on cell growth and proliferation.
Biochemical and Physiological Effects
NBMPR has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that NBMPR can inhibit the growth of cancer cells by disrupting the synthesis of DNA and RNA. In vivo studies have also shown that NBMPR can inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBMPR is its potency and selectivity for nucleoside transporters. This makes it an important tool for studying the role of nucleoside transporters in various biological processes. However, one of the limitations of NBMPR is its toxicity. NBMPR has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on NBMPR. One area of research is the development of more potent and selective inhibitors of nucleoside transporters. Another area of research is the development of new therapeutic applications for NBMPR, such as cancer treatment. Additionally, further studies are needed to better understand the mechanism of action of NBMPR and its potential side effects.
Conclusion
In conclusion, NBMPR is a potent and highly selective inhibitor of nucleoside transporters that has been extensively studied for its role in the regulation of nucleoside transport and its potential applications in cancer treatment and other therapeutic areas. The synthesis of NBMPR is a complex process that requires careful attention to detail and expertise in organic chemistry. NBMPR has been shown to have a number of biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. Finally, there are several future directions for research on NBMPR, including the development of more potent and selective inhibitors of nucleoside transporters and the development of new therapeutic applications for NBMPR.
Métodos De Síntesis
The synthesis of NBMPR involves the reaction of 4-methylbenzoic acid with 2-butyn-1-ol in the presence of a base catalyst to form the corresponding ester. The resulting ester is then reacted with 2-naphthylsulfonyl chloride to yield the final product. The synthesis of NBMPR is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
NBMPR has been extensively studied for its role in the regulation of nucleoside transporters. Nucleoside transporters are membrane proteins that are responsible for the uptake of nucleosides into cells. NBMPR is a potent and highly selective inhibitor of nucleoside transporters, which makes it an important tool for studying the role of nucleoside transporters in various biological processes.
Propiedades
IUPAC Name |
4-naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4S/c1-17-8-10-19(11-9-17)22(23)26-14-4-5-15-27(24,25)21-13-12-18-6-2-3-7-20(18)16-21/h2-3,6-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRHQXBCQBSYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC#CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

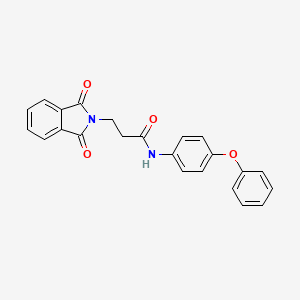
![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)

![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
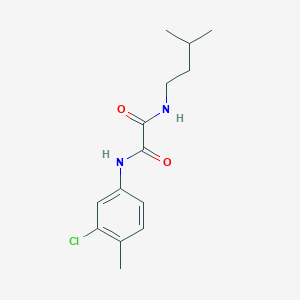
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)

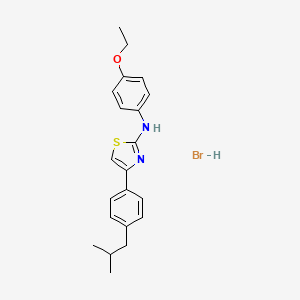
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
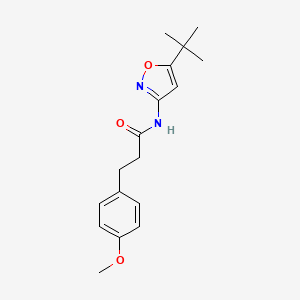
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)

